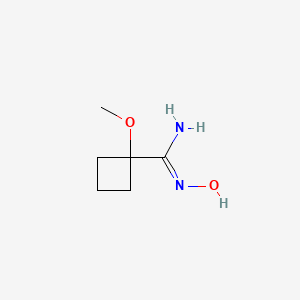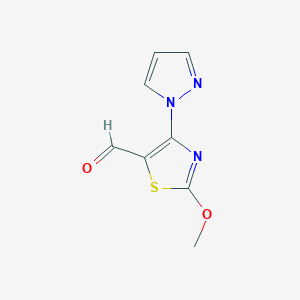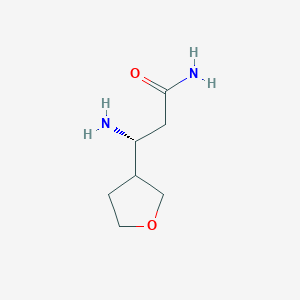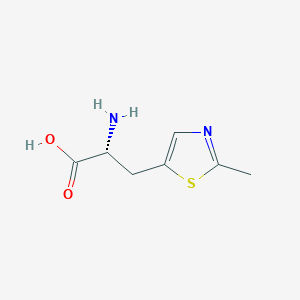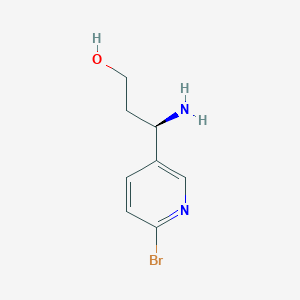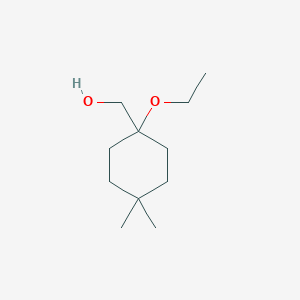
(1-Ethoxy-4,4-dimethylcyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-4,4-dimethylcyclohexyl)methanol typically involves the reaction of 4,4-dimethylcyclohexanone with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(1-Ethoxy-4,4-dimethylcyclohexyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted cyclohexane derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
(1-Ethoxy-4,4-dimethylcyclohexyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance and flavor industry due to its unique chemical properties.
作用機序
The mechanism of action of (1-Ethoxy-4,4-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- (1-Ethoxy-4,4-dimethylcyclohexyl)(furan-3-yl)methanol
- Other cyclohexane derivatives with different functional groups
Uniqueness
(1-Ethoxy-4,4-dimethylcyclohexyl)methanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of an ethoxy group and a methanol group on a cyclohexane ring makes it particularly useful in the fragrance and flavor industry, setting it apart from other similar compounds.
特性
分子式 |
C11H22O2 |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
(1-ethoxy-4,4-dimethylcyclohexyl)methanol |
InChI |
InChI=1S/C11H22O2/c1-4-13-11(9-12)7-5-10(2,3)6-8-11/h12H,4-9H2,1-3H3 |
InChIキー |
PKWPDILRRPECJH-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCC(CC1)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)




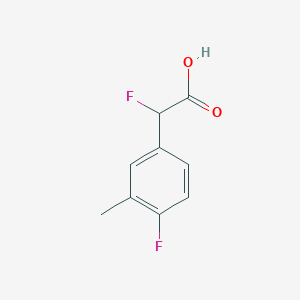
![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)
